
Dihydroeponemycin
Overview
Description
Dihydroeponemycin is an analogue of the natural product eponemycin, known for its antitumor and antiangiogenic properties. This compound selectively targets the 20S proteasome, a critical component in the degradation of ubiquitinated proteins, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroeponemycin can be synthesized through a multi-step process involving the preparation of intermediate compounds such as hydroxymethyl-substituted enones. The synthesis typically involves the use of reagents like sodium hydroxide and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Dihydroeponemycin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include modified proteasomal subunits, which are crucial for the compound’s biological activity .
Scientific Research Applications
Biological Applications
1. Proteasome Inhibition
Dihydroeponemycin selectively targets the 20S proteasome, a critical component of the ubiquitin-proteasome system involved in protein degradation. It covalently modifies specific catalytic subunits, particularly LMP2 and LMP7, leading to the inhibition of proteasomal activity. This inhibition results in the accumulation of ubiquitinated proteins and can induce apoptosis in cancer cells, making this compound a candidate for antitumor therapies .
2. Antitumor Effects
Research has demonstrated that this compound exerts significant antitumor effects through proteasome inhibition. In vitro studies show that it can induce morphological changes in cancer cells and promote cell death via apoptosis. The compound has been evaluated for its efficacy against various cancer cell lines, including glioma cells, where it displayed high cytotoxicity .
Table 1: Summary of Key Studies on this compound
Clinical Implications
This compound is currently undergoing preclinical development as a potential therapeutic agent targeting hematological malignancies and solid tumors. Its ability to selectively inhibit the immunoproteasome presents opportunities for treating autoimmune diseases as well . The ongoing research aims to elucidate its pharmacokinetics and safety profiles before progressing to clinical trials.
Mechanism of Action
Dihydroeponemycin exerts its effects by covalently modifying a subset of catalytic proteasomal subunits, specifically targeting the IFN-γ-inducible subunits LMP2 and LMP7. This modification inhibits the three major peptidolytic activities of the proteasome at different rates, leading to a spindle-like cellular morphological change and apoptosis .
Comparison with Similar Compounds
Uniqueness: this compound is unique in its selective targeting of the 20S proteasome and its ability to covalently modify specific proteasomal subunits, making it a valuable tool for studying proteasome function and developing targeted cancer therapies .
Biological Activity
Dihydroeponemycin (DHE) is a derivative of eponemycin, a natural product known for its antitumor and antiangiogenic properties. DHE is primarily recognized for its role as a selective inhibitor of the proteasome, particularly targeting immunoproteasome subunits LMP2 and LMP7. This compound's biological activity has garnered significant interest in cancer research, particularly due to its potential therapeutic applications.
This compound exerts its biological effects by covalently modifying specific catalytic subunits of the proteasome. It preferentially binds to the interferon-gamma-inducible subunits LMP2 and LMP7, which are crucial for the degradation of regulatory proteins involved in cell cycle progression. The inhibition of these subunits disrupts the proteasome's function, leading to the accumulation of substrates that would normally be degraded, ultimately resulting in cellular apoptosis and morphological changes in cancer cells .
Selectivity and Inhibition Rates
DHE has been shown to inhibit the three major peptidolytic activities of the proteasome at different rates, indicating a nuanced mechanism of action. The compound's selectivity for immunoproteasome subunits makes it a valuable tool for studying proteasome biology and developing targeted cancer therapies .
Case Studies and Experimental Findings
- In Vitro Studies : In experiments using EL4 cells, a model system expressing high levels of both constitutive and immunoproteasome subunits, DHE demonstrated significant growth-inhibitory activity. The study revealed that cancer cells rich in LMP2 were more sensitive to DHE compared to those deficient in this subunit, suggesting a potential biomarker for treatment efficacy .
- Cytotoxicity in Glioma Cells : A study investigating the effects of DHE on glioma cell lines (HOG and T98G) reported GI50 values of 1.6 ng/mL and 1.7 ng/mL, respectively. This indicates potent cytotoxicity, with DHE effectively inducing apoptosis through proteasome inhibition .
- Proteasome Activity Assays : In assays measuring proteasome activity, DHE exhibited an IC50 value of 45 ng/mL when isolated from marine Streptomyces sp., indicating its strong inhibitory potential against the proteasome .
Summary of Findings
Study Focus | Key Findings |
---|---|
EL4 Cell Growth Inhibition | Higher sensitivity in LMP2-rich cancer cells |
Glioma Cell Cytotoxicity | GI50 = 1.6 ng/mL (HOG), 1.7 ng/mL (T98G) |
Proteasome Inhibition | IC50 = 45 ng/mL from marine Streptomyces extract |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Dihydroeponemycin inhibits the 20S proteasome?
this compound covalently modifies catalytic subunits of the 20S proteasome, preferentially binding IFN-γ-induced subunits LMP2 and LMP6. This inhibition disrupts proteasomal activity, leading to cell cycle arrest and apoptosis. Experimental validation involves in vitro proteasome activity assays using fluorogenic substrates (e.g., suc-LLVY-AMC) to measure chymotrypsin-like activity suppression . Structural studies using computational models (e.g., Figure 3.13 and 3.15) further elucidate the binding interactions and reaction pathways .
Q. What experimental models are suitable for studying this compound’s antitumor effects?
Bovine aortic endothelial cells (BAECs) are commonly used to assess anti-angiogenic effects, with DNA fragmentation assays (e.g., TUNEL) quantifying apoptosis at concentrations as low as 4 μM over 48 hours . For tumor models, xenograft studies in immunocompromised mice paired with proteasome activity profiling in tissue lysates are recommended to validate specificity and potency .
Q. How does this compound’s selectivity for LMP2/LMP7 compare to other proteasome inhibitors?
Unlike broad-spectrum inhibitors (e.g., bortezomib), this compound’s selectivity is attributed to its epoxyketone group, which forms a morpholino adduct with Thr1 residues in immunoproteasome subunits. Comparative studies using subunit-specific inhibitors and knockout cell lines can clarify selectivity. For example, LC-MS/MS analysis of covalent adduct formation in wild-type vs. LMP2/LMP7-deficient cells provides mechanistic insights .
Q. What methodologies are used to assess apoptosis induction by this compound?
Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis, while Western blotting for cleaved caspases (e.g., caspase-3) confirms activation of apoptotic pathways. Morphological changes (e.g., spindle-like cell shape) observed via phase-contrast microscopy are secondary indicators .
Advanced Research Questions
Q. How can researchers resolve contradictions in proteasome inhibition data across cell types?
Variability may arise from differences in proteasome subunit composition (constitutive vs. immunoproteasome) or cellular stress responses. To address this:
- Perform subunit-specific siRNA knockdowns to isolate LMP2/LMP7 dependency.
- Use activity-based probes (e.g., MV151) to map proteasome activity in live cells under varying conditions (e.g., IFN-γ pretreatment) .
- Apply multivariate statistical analysis to correlate inhibition levels with proteasome subunit expression profiles .
Q. What structural features of this compound drive its transition-state binding to the proteasome?
Computational modeling (e.g., density functional theory) of the epoxyketone reaction pathway reveals a six- or seven-membered ring transition state (Figure 3.15). Key features include:
- Hydrogen bonding between the methanolic OH group and Thr1 amine.
- Steric constraints from the 3-ring structure limiting access to non-target subunits. Experimental validation via X-ray crystallography of proteasome-inhibitor complexes is critical .
Q. How can synergistic effects between this compound and other anticancer agents be systematically evaluated?
Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate synergy scores (CI < 1). Pair this compound with agents targeting complementary pathways (e.g., DNA damage inducers). Mechanistic synergy is confirmed via proteasome activity rescue experiments and transcriptomic profiling (RNA-seq) of stress-response pathways .
Q. What challenges arise in translating preclinical findings of this compound to in vivo models?
Key issues include:
- Pharmacokinetic instability due to epoxyketone reactivity.
- Off-target effects on non-proteasomal serine hydrolases. Mitigation strategies:
- Prodrug formulations to improve bioavailability.
- Activity-based protein profiling (ABPP) to assess target engagement specificity in vivo .
Q. How should researchers design studies to address this compound’s limited solubility in aqueous buffers?
- Use DMSO stock solutions (≥15.6 mg/mL) with final concentrations ≤0.1% to avoid solvent toxicity.
- Employ surfactants (e.g., Cremophor EL) or lipid-based nanoformulations for in vivo delivery.
- Validate solubility via dynamic light scattering (DLS) and HPLC-based stability assays .
Q. What statistical frameworks are recommended for analyzing dose-dependent proteasome inhibition?
- Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
- Bootstrap resampling to estimate confidence intervals for small-sample preclinical data.
- Bayesian hierarchical models for integrating heterogeneous datasets (e.g., in vitro vs. in vivo potency) .
Q. Methodological Considerations
- Research Design : Apply the P-E/I-C-O framework (Population: specific cell lines; Exposure: dose/time; Comparison: untreated controls; Outcome: proteasome activity/apoptosis markers) to ensure reproducibility .
- Data Validation : Use orthogonal assays (e.g., activity-based probes + Western blotting) to confirm proteasome inhibition .
- Ethical Compliance : Adhere to preclinical guidelines for animal studies, including IACUC protocols for xenograft models .
Properties
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-64-7, 2499-33-4 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.